molecular formula C20H11Cl2FN2O2 B15000355 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No.: B15000355
M. Wt: 401.2 g/mol
InChI Key: BAQCRXRCOYWPMR-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both benzoxazole and benzamide moieties in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring . This intermediate is then subjected to further reactions to introduce the chloro and fluorobenzamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic systems to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can be performed using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide is unique due to the presence of both chloro and fluorobenzamide groups, which may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C20H11Cl2FN2O2

Molecular Weight

401.2 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C20H11Cl2FN2O2/c21-13-5-7-18-17(10-13)25-20(27-18)12-4-6-15(22)16(9-12)24-19(26)11-2-1-3-14(23)8-11/h1-10H,(H,24,26)

InChI Key

BAQCRXRCOYWPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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